molecular formula C21H16ClN3O4 B4135273 4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide

4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide

Cat. No. B4135273
M. Wt: 409.8 g/mol
InChI Key: YCTRMGKTWRUKAR-UHFFFAOYSA-N
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Description

4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders. The compound was first synthesized in 2006 and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of 4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide is not fully understood, but it is believed to work by modulating the activity of several key signaling pathways in the brain. These pathways include the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. By modulating these pathways, 4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide may be able to reduce inflammation and oxidative stress, which are known to contribute to the development of neurological disorders.
Biochemical and Physiological Effects
4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include reducing inflammation, protecting against oxidative stress, and promoting the survival of neurons. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide is its relatively low toxicity, which makes it suitable for use in preclinical studies. The compound is also stable and easy to synthesize, which makes it a convenient tool for studying the mechanisms of neurological disorders. However, one limitation of 4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide is that its effectiveness in humans has not yet been fully established, and more research is needed to determine its safety and efficacy in clinical trials.

Future Directions

There are many potential future directions for research on 4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide. One area of interest is the compound's potential use in treating other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to explore the use of 4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide in combination with other drugs or therapies, to enhance its therapeutic effects. Finally, more research is needed to understand the exact mechanisms of action of 4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide, which could lead to the development of new drugs that target these pathways.
Conclusion
In conclusion, 4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide is a promising compound that has shown potential in treating various neurological disorders. Its neuroprotective and anti-inflammatory properties make it a valuable tool for studying the mechanisms of these diseases, and it may have clinical applications in the future. However, more research is needed to fully understand its effectiveness and safety in humans.

Scientific Research Applications

4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to have neuroprotective and anti-inflammatory properties, which may help to prevent or slow the progression of these diseases.

properties

IUPAC Name

4-[[2-(4-chlorophenyl)acetyl]amino]-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4/c22-16-5-1-14(2-6-16)13-20(26)23-17-7-3-15(4-8-17)21(27)24-18-9-11-19(12-10-18)25(28)29/h1-12H,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTRMGKTWRUKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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